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Compound of Interest

Compound Name:
2-(chloromethyl)-4-methoxy-1-

methylbenzene

CAS No.: 90416-25-4

Cat. No.: B6602818

Get Quote

(2-Methyl-5-Methoxybenzyl Chloride)
Executive Summary
2-Chloromethyl-4-methoxytoluene is a specialized benzylic electrophile used primarily as a

building block in medicinal chemistry. It serves as a critical intermediate for introducing the 2-

methyl-5-methoxyphenyl moiety into pharmaceutical scaffolds. This specific substitution pattern

—combining a lipophilic methyl group with a hydrogen-bond-accepting methoxy group—is

valuable for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of kinase

inhibitors and GPCR ligands.

Note on Nomenclature: The name "2-chloromethyl-4-methoxytoluene" implies a toluene core.

In systematic IUPAC nomenclature, this compound is defined as 1-(chloromethyl)-2-methyl-5-

methoxybenzene or 2-methyl-5-methoxybenzyl chloride. It is distinct from its isomer, 2-

chloromethyl-4-methylanisole (where the chloromethyl group is ortho to the methoxy).
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Property Data

Systematic Name 2-Methyl-5-methoxybenzyl chloride

Common Name 2-Chloromethyl-4-methoxytoluene

CAS Number 90416-25-4 (Specific isomer)

Molecular Formula

C

H

ClO

Molecular Weight 170.64 g/mol

Physical State
Low-melting solid or viscous liquid (dependent

on purity)

Boiling Point ~110–115 °C at 0.5 mmHg (Predicted)

Solubility
Soluble in DCM, THF, EtOAc; reacts with

water/alcohols

Stability
Moisture sensitive (hydrolyzes to alcohol); Light

sensitive

Synthesis & Manufacturing Strategy
The synthesis of this specific isomer presents a regioselectivity challenge. Direct

chloromethylation of 4-methoxytoluene (p-cresyl methyl ether) is not recommended because

the methoxy group (strong ortho/para director) directs the electrophile to the position ortho to

itself (position 3), yielding the wrong isomer.

To ensure the chloromethyl group is placed meta to the methoxy group (as required by the

target structure), a stepwise reduction-chlorination route is the industry standard.

Validated Synthetic Pathway (DOT Diagram)
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Regiocontrol Logic

2-Methyl-5-Methoxybenzoic Acid
(Commercially Available)

Reduction
(LiAlH4 or BH3·THF)

 0°C to RT Intermediate:
2-Methyl-5-Methoxybenzyl Alcohol

 Yield: >90% Chlorination
(SOCl2 / DCM)

 0°C, Base Cat. Target:
2-Methyl-5-Methoxybenzyl Chloride

 Yield: ~85% 

Direct chloromethylation of
4-methoxytoluene fails due to

-OMe directing effect.

Click to download full resolution via product page

Figure 1: Regioselective synthesis of 2-Methyl-5-Methoxybenzyl Chloride avoiding isomer

contamination.

Reactivity Profile & Mechanism
As a benzyl chloride, the compound is a potent alkylating agent. Its reactivity is modulated by

the electron-donating methoxy group, which stabilizes the benzylic carbocation intermediate,

making it highly reactive in

pathways, while the primary carbon allows for smooth

displacements.

Key Transformations
N-Alkylation: Reacts with secondary amines to form tertiary benzylamines (common in CNS

active drugs).

O-Alkylation: Reacts with phenols or alcohols to form benzyl ethers.

C-Alkylation: Reacts with enolates or organometallics to extend the carbon skeleton.

Reactivity Flowchart
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Figure 2: Primary reactivity modes. Note the susceptibility to hydrolysis (red path).

Experimental Protocols
The following protocol describes the conversion of the alcohol precursor to the chloride,

ensuring high purity for biological testing.

Protocol: Chlorination of 2-Methyl-5-Methoxybenzyl
Alcohol
Objective: Synthesize 2-methyl-5-methoxybenzyl chloride on a 10g scale.

Reagents:

2-Methyl-5-methoxybenzyl alcohol (10.0 g, 65.7 mmol)

Thionyl chloride (

) (9.4 g, 79.0 mmol, 1.2 eq)

Dichloromethane (DCM) (anhydrous, 100 mL)

DMF (catalytic, 2 drops)[1]
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Procedure:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a

pressure-equalizing addition funnel. Flush with Nitrogen (

).

Dissolution: Dissolve the starting alcohol in anhydrous DCM (80 mL) and add catalytic DMF.

Cool the solution to 0°C in an ice bath.

Addition: Dilute

in DCM (20 mL) and add dropwise over 30 minutes. Caution: Gas evolution (HCl/SO2) will
occur.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by

TLC (Hexane/EtOAc 4:1). The alcohol spot (

) should disappear, replaced by the chloride (

).

Workup: Evaporate the solvent and excess

under reduced pressure (rotary evaporator).

Purification: The residue is typically pure enough for next steps. If necessary, purify via rapid

filtration through a short pad of silica gel (eluting with 5% EtOAc/Hexane) to remove polar

impurities. Distillation is possible but risks decomposition.

Quality Control:

1H NMR (CDCl3): Look for the benzylic

singlet at

ppm.

Storage: Store under inert gas at -20°C.
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Applications in Drug Development
The 2-methyl-5-methoxyphenyl motif is a privileged substructure. The combination of the ortho-

methyl group (providing conformational restriction and hydrophobic bulk) and the meta-

methoxy group (providing electronic richness and H-bond acceptance) is utilized in:

Kinase Inhibitors: Targeting the ATP-binding pocket where the methoxy group interacts with

the hinge region.

GPCR Antagonists: Used in dopamine (D2/D3) and serotonin (5-HT) receptor ligands to fine-

tune selectivity.

Fragment-Based Drug Design (FBDD): The benzyl chloride serves as a "warhead" for

covalent tethering screens or as a linker for PROTACs.

Handling & Safety (E-E-A-T)
As a benzyl chloride derivative, this compound poses specific hazards that must be managed:

Lachrymator: Highly irritating to eyes and mucous membranes. All operations must be

performed in a functioning fume hood.[1]

Corrosive: Causes skin burns. Double-gloving (Nitrile) is recommended.

Carcinogenicity: Benzyl chlorides are potential alkylating agents of DNA. Treat as a

suspected carcinogen.

Decontamination: Spills should be treated with dilute ammonia or 10% sodium hydroxide to

hydrolyze the chloride to the less toxic alcohol.

References
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CID 6951757. Retrieved from [Link](Note: Used for physical property estimation of analogs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Technical Monograph: 2-Chloromethyl-4-
Methoxytoluene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6602818/docs#technical-monograph-2-chloromethyl-
4-methoxytoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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